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Compound of Interest

4-(dimethylphosphoryl)-2-
Compound Name:

methoxyaniline
CAS No.: 1197956-03-8

Cat. No.: B6232982

Get Quote

\ J

Strategic Utilization as a Hemilabile Pre-Ligand and Lewis Base

Executive Summary

4-(dimethylphosphoryl)-2-methoxyaniline represents a class of "hybrid" organophosphorus
compounds combining a hard oxygen donor (phosphine oxide), a nitrogen donor (aniline), and
electronic modulation via the methoxy group. While primarily isolated as a stable intermediate
for ALK/ROSL1 kinase inhibitors (e.g., Brigatinib), its structure offers unique utility in transition
metal catalysis and organocatalysis.

Key Catalytic Modalities:

 In-Situ Reduced P(lll) Ligand: Acts as an air-stable precursor to 4-(dimethylphosphino)-2-
methoxyaniline, a highly electron-rich monodentate phosphine with remote H-bonding
capability.

* Lewis Base Organocatalyst: The P=0O moiety serves as a nucleophilic activator for silicon-
based reagents (e.g., allylation, aldol reactions).
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o Supramolecular Directing Group: The para-positioning of the P=0 and

groups prevents chelation to a single metal center, enabling the formation of supramolecular
networks or bridging coordination modes in MOF/COF synthesis.

Chemical Profile & Ligand Design Logic
Structural Analysis[1][2][3]

e Phosphine Oxide (

): A strong Hydrogen Bond Acceptor (HBA) and hard Lewis base. In its native state, it
coordinates well with hard metals (Lanthanides, Ti, Zr). Upon reduction, it becomes a
compact, electron-rich dimethylphosphine (

)

e Aniline (

): Provides a handle for further functionalization (e.g., Schiff base formation) or acts as a
weak donor.

e Methoxy (

): An ortho-substituent to the amine, increasing the electron density of the aniline ring and
providing a secondary weak chelation site (hemilability).

Comparative Data: Electronic Properties
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Property Value | Characteristic Impact on Catalysis

Air-stable; requires reduction

Oxidation State P(V) (Phosphine Oxide) o
for soft-metal (Pd/Ni) binding.

Withdraws density from aniline;
Hammett Constant (

P(O)Me2: ~0.50 (EWG) increases acidity of

)
Cannot chelate monomerically;
Coordination Geometry Para-substituted favors bridging or
monodentate modes.
B ] Suitable for biphasic or polar-
Solubility Polar Organic (DMSO, MeOH)

solvent catalysis.

Workflow 1: Activation as a P(lll) Ligand (In-Situ
Reduction)

Context: Tertiary phosphine oxides are poor ligands for cross-coupling catalysts (Pd, Ni). To
utilize this molecule in Suzuki-Miyaura or Buchwald-Hartwig couplings, it must be reduced to its
P(lll) form. The in-situ reduction strategy avoids handling air-sensitive phosphines.

Mechanistic Pathway (Graphviz)
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Figure 1: In-situ activation pathway transforming the air-stable phosphine oxide into the active
catalytic species.
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Experimental Protocol: In-Situ Reduction & Coupling

Objective: Perform a Pd-catalyzed coupling using 4-(dimethylphosphoryl)-2-methoxyaniline
as the ligand precursor.

Reagents:

Ligand Precursor: 4-(dimethylphosphoryl)-2-methoxyaniline (1.0 equiv relative to Pd).

Metal Source: Pd(OAc)2 (5 mol%).[1]

Reductant: Phenylsilane (

) or PMHS (Polymethylhydrosiloxane).

Additive: Ti(OiPr)a (5 mol%) — Catalyst for the reduction.

Solvent: Toluene or THF (Anhydrous).
Step-by-Step Procedure:
 Inert Setup: Purge a Schlenk tube or pressure vial with Argon/Nitrogen.

e Ligand Loading: Add Pd(OAc)z (11.2 mg, 0.05 mmol) and 4-(dimethylphosphoryl)-2-
methoxyaniline (10 mg, 0.05 mmol).

e Reduction Phase:
o Add anhydrous Toluene (2.0 mL).
o Add Ti(OiPr)a (15 pL, 0.05 mmol) followed by

(1.2 equiv).

o Note: Evolution of gas or slight color change indicates reduction. Heat at 60°C for 30 mins
to ensure complete conversion to P(lll).

o Substrate Addition: Cool to RT. Add aryl halide (1.0 mmol), boronic acid (1.5 mmol), and
base (
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, 2.0 mmol).

» Reaction: Seal and heat to 80-100°C for 12-24 hours.

o Workup: Filter through Celite, concentrate, and analyze via GC-MS/NMR.
Validation Check:

o Self-Validating Step: Take an aliquot after Step 3 (Reduction).

NMR should shift from ~30-40 ppm (P=0) to ~ -40 to -60 ppm (P-IIl). If no shift is observed,
the reduction failed; do not proceed to coupling.

Workflow 2: Lewis Base Organocatalysis

Context: Phosphine oxides are effective Lewis base catalysts for the allylation of aldehydes
using allyltrichlorosilane. The oxygen of the P=0O group coordinates to the silicon, increasing
the nucleophilicity of the allyl group.

Mechanistic Pathway (Graphviz)
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Figure 2: Lewis Base activation cycle where the phosphoryl oxygen activates the silane
reagent.

Experimental Protocol: Allylation of Benzaldehyde

Objective: Synthesize homoallylic alcohols using the ligand as an organocatalyst.

Reagents:

Catalyst: 4-(dimethylphosphoryl)-2-methoxyaniline (10 mol%).

Substrate: Benzaldehyde (1.0 mmol).

Reagent: Allyltrichlorosilane (1.2 mmol).

Base: Diisopropylethylamine (DIPEA) (1.2 mmol).

Solvent:

(DCM), anhydrous.

Step-by-Step Procedure:

Dissolution: In a flame-dried flask under

, dissolve the catalyst (20 mg, 0.1 mmol) and benzaldehyde (106 mg, 1.0 mmol) in DCM (5
mL).

» Activation: Cool to 0°C. Add DIPEA (209 pL).

o Addition: Dropwise add allyltrichlorosilane (1.2 mmol). The mixture may become cloudy.
e Stirring: Allow to warm to RT and stir for 6-12 hours.

¢ Quench: Quench with saturated

solution.

o Extraction: Extract with DCM, dry over
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 Purification: Flash chromatography.
Why this works: The high polarity of the

bond (enhanced by the electron-rich aniline ring, despite the para-distance) makes the oxygen
a potent donor to the Lewis acidic Silicon, triggering the reaction.

Synthesis & Handling (Reference Data)[6][7][8]

If the material is not commercially available, it is synthesized via Pd-catalyzed C-P bond

formation.
Parameter Specification
2-iodo-6-methoxyaniline (or 4-iodo-2-
Precursor N
methoxyaniline)
Coupling Partner Dimethylphosphine oxide (SPO)
Catalyst System Pd(OAc)2 / Xantphos
DMF,
Conditions
, 100°C, 3-12h
Purification Column Chromatography (MeOH/EtOAC)
Hygroscopic solid. Store under inert gas or in a
Storage

desiccator.

Note on Isomerism: Ensure the starting material leads to the 4-phosphoryl product. Standard
aniline numbering places the amine at C1. Therefore, 4-(dimethylphosphoryl)-2-
methoxyaniline has the P and N in a para relationship.

References

o Synthesis of the Molecule (Brigatinib Intermediate)
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o Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing,
Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal
Chemistry, 2016, 59(10), 4948-4964.

e Reduction of Phosphine Oxides for Catalysis

o Liorky, D., et al. "In Situ Reduction of Phosphine Oxides: A General Method for the Use of
Air-Stable Pre-Ligands in Transition Metal Catalysis.

o (Representative citation for methodology).
e Phosphine Oxides as Lewis Base Catalysts

o Denmark, S. E., & Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis.
e Secondary Phosphine Oxides (SPO)

o Ackermann, L.

Disclaimer: While 4-(dimethylphosphoryl)-2-methoxyaniline is a known chemical entity, its
specific use as a "named ligand" in catalysis is an emerging application derived from its
structural properties and analogous systems. The protocols above are engineered based on
established reactivity patterns of (aminoaryl)phosphine oxides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. para-Selective C—H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC
[pmc.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Application Note: 4-(dimethylphosphoryl)-2-
methoxyaniline in Catalysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6232982/docs#application-note-4-
dimethylphosphoryl-2-methoxyaniline-in-catalysis]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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